1-(2-呋喃甲硫基)丙酮

描述

1-(2-Furfurylthio)propanone is a compound that is related to furan derivatives, which are known for their presence in various chemical reactions and synthesis processes. Although the provided papers do not directly discuss 1-(2-Furfurylthio)propanone, they do provide insights into the chemistry of furan and thiophene derivatives, which can be extrapolated to understand the properties and reactivity of 1-(2-Furfurylthio)propanone.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones is a method that does not require transition metals or oxidants, leading to highly functionalized polyheterocyclic compounds . Another approach involves the stereoselective photochemical addition to furanones, as demonstrated in the synthesis of a ligand for an HIV protease inhibitor . Additionally, regiocontrolled formation of furanones from 2-butyne-1,4-diol derivatives has been reported, which includes selective hydration and cyclization steps . These methods highlight the versatility of furan derivatives in synthesis and could potentially be applied to the synthesis of 1-(2-Furfurylthio)propanone.

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and diverse. For example, the crystal and molecular structure of a dimeric form of 1,2-O-isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose reveals a cyclic acetal-hemiacetal structure formed by self aldol condensation . Similarly, the structural study of 1-(2-furoyl)-3-phenylthiourea derivatives using X-ray powder diffraction shows the dihedral angles and hydrogen bonding interactions that stabilize the molecular structure . These studies provide a foundation for understanding the molecular structure of 1-(2-Furfurylthio)propanone, which may also exhibit unique conformational and bonding characteristics.

Chemical Reactions Analysis

Furan derivatives participate in a variety of chemical reactions. For instance, a simple route to 1-R-3-(2-indolyl)-1-propanones involves recyclization of furan derivatives . The base-mediated synthesis of 2-trifluoromethylated furans from β-ketonitriles and 3-bromo-1,1,1-trifluoroacetone demonstrates the functional group tolerance of furan compounds . Moreover, the oxidation of furfural to 2(5H)-furanone and its subsequent transformations in aqueous solutions, including hydrolysis and complex formation, are indicative of the reactivity of furanones . These reactions could be relevant to the chemical behavior of 1-(2-Furfurylthio)propanone.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be inferred from their synthesis and molecular structure. For example, the stability of 2-trifluoromethylated furans in sulfuric acid suggests that furan derivatives can exhibit significant chemical stability under acidic conditions . The synthesis of 2(5H)-furanone derivatives containing bis-1,2,3-triazole structure and their characterization through various spectroscopic techniques provide insights into the physical properties of these compounds . Additionally, the antitumor activities of novel 2(5H)-furanone derivatives containing dithiocarbamate highlight the potential biological properties of furanones . These aspects are crucial for understanding the behavior of 1-(2-Furfurylthio)propanone in different environments.

科学研究应用

咖啡香气创造

“1-(2-呋喃甲硫基)丙酮”用于创造浓郁的咖啡香气。 建议剂量为 1-3 ppm .

食品添加剂安全评估

联合国粮农组织/世界卫生组织食品添加剂专家委员会 (JECFA) 已对其作为食品添加剂的安全性进行了评估 .

感官特性

在 1% 浓度下,它具有甜味、果香、油脂香、油腻、模糊、桃子味、杏子味、乳脂味、奶制品味、黄油味、蜡质、椰香味。 在 5 ppm 浓度下,它具有桃子味、乳脂味、甜味、油脂香、蜡质口感 .

属性

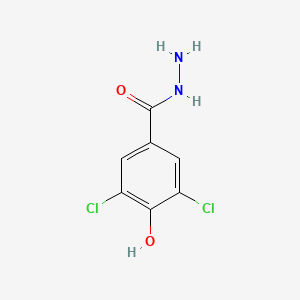

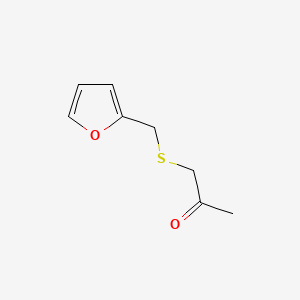

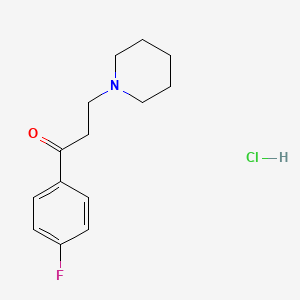

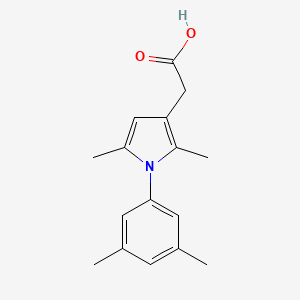

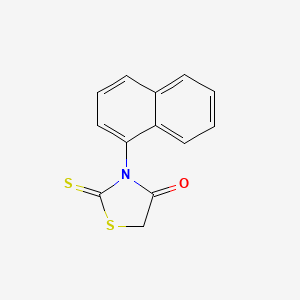

IUPAC Name |

1-(furan-2-ylmethylsulfanyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-7(9)5-11-6-8-3-2-4-10-8/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWHLSMCOBIZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866668 | |

| Record name | 1-(2-Furfurylthio)propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow clear liquid; Roasted coffee aroma | |

| Record name | 1-(2-Furfurylthio)-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2073/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; Soluble in organic solvents, Soluble (in ethanol) | |

| Record name | 1-(2-Furfurylthio)-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2073/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.146-1.154 | |

| Record name | 1-(2-Furfurylthio)-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2073/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

58066-86-7 | |

| Record name | 1-[(2-Furanylmethyl)thio]-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58066-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Furfurylthio)propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058066867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 58066-86-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Furfurylthio)propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-FURFURYLTHIO)PROPANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82RWM3F7T1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(O-tolyl)-1H-benzo[d]imidazole](/img/structure/B1330058.png)

![6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1330079.png)